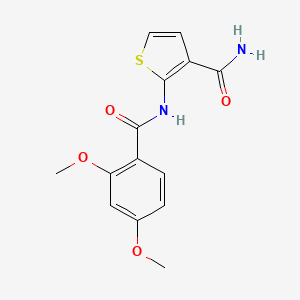

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-19-8-3-4-9(11(7-8)20-2)13(18)16-14-10(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRMUUNKWAYWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide, often involves multi-step reactions starting from simple precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific solvents to facilitate the reactions and improve the selectivity of the desired products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent parts.

Esterification: The carboxyl group of the 2,4-dimethoxybenzamido moiety can undergo esterification with alcohols under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include sulfurizing agents like phosphorus pentasulfide, catalysts such as palladium, and solvents that facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield the corresponding carboxylic acid and amine, while esterification can produce esters .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Targeting Specific Diseases

The compound is being explored for its potential in developing new medications aimed at specific diseases. Its structural characteristics allow for targeted interactions with biological pathways, making it a candidate for drug discovery initiatives focused on complex diseases such as cancer and neurodegenerative disorders .

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity, particularly against the human immunodeficiency virus (HIV). These derivatives have shown nanomolar inhibitory activity against HIV ribonuclease H, suggesting their potential as antiviral agents.

Anticancer Research

Inhibition of Cancer Cell Growth

TCS 359 is under investigation for its efficacy in inhibiting cancer cell proliferation. Studies have demonstrated its ability to affect various cancer cell lines, making it a promising candidate for oncological therapies . The compound's mechanism may involve the inhibition of specific protein kinases that are often dysregulated in cancerous cells .

Case Study: Efficacy in Tumor Models

In preclinical models, TCS 359 has been shown to significantly reduce tumor growth and metastasis. For instance, studies utilizing xenograft mouse models indicate that treatment with this compound results in a marked decrease in tumor size and vascularization compared to control groups .

Neuroscience Applications

Effects on Neurological Pathways

Research is ongoing into the effects of TCS 359 on neurological pathways. Its potential to modulate signaling pathways involved in neurodegenerative diseases could lead to breakthroughs in treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Assays

Understanding Biological Interactions

The compound is utilized in various biochemical assays to elucidate its interactions with biological molecules. This includes studies on binding affinity and selectivity using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These assays are crucial for optimizing the compound's efficacy against targeted biological pathways .

Material Science

Advanced Material Development

Beyond its biological applications, TCS 359 is also being evaluated for its properties in material science. Its unique chemical structure may contribute to the development of advanced materials suitable for electronic applications and coatings, expanding its potential utility beyond pharmaceuticals .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Targeting specific diseases; antiviral properties against HIV |

| Anticancer Research | Inhibition of cancer cell growth; efficacy demonstrated in tumor models |

| Neuroscience Applications | Potential modulation of neurological pathways; implications for neurodegenerative diseases |

| Biochemical Assays | Used to understand biological interactions; binding affinity studies |

| Material Science | Evaluation for advanced materials; potential applications in electronics and coatings |

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure, which includes a thiophene ring and a 2,4-dimethoxybenzamido group, allows it to interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Physicochemical Properties

- Solubility : The tetrahydrobenzo[b]thiophene derivatives (e.g., C₁₈H₂₀N₂O₄S) exhibit lower aqueous solubility due to increased hydrophobicity from the fused cyclohexane ring .

- Melting Points: Target compound: Not explicitly reported, but analogs range from 165°C (acetylphenyl derivative) to 194–196°C (3,4-dimethoxy HIV inhibitor) .

- Stability: The 2,4-dimethoxy derivative requires freezer storage, whereas cyanoacetamido analogs (e.g., Compound 92a) are stable at room temperature .

Table 2: Activity Profiles of Analogues

Structure-Activity Relationships (SAR)

- Methoxy Positioning : 3,4-Dimethoxy substitution (as in the HIV inhibitor) enhances enzyme binding via hydrogen bonding, whereas 2,4-dimethoxy may optimize electron-donating effects for radical scavenging .

- Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., C₁₈H₂₀N₂O₄S) show improved pharmacokinetic profiles due to reduced metabolic degradation .

- Polar Groups : Carboxamide and nitrile substituents at the 3-position (e.g., Compound 92a) significantly enhance antioxidant capacity .

Biologische Aktivität

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a thiophene ring and a dimethoxybenzamide moiety. The synthesis typically involves several steps, including nucleophilic substitutions and acylation reactions. The amide group is crucial for its biological activity, allowing for hydrolysis under various conditions, which can release active amine and carboxylic acid components.

Biological Activity Overview

Research indicates that derivatives of thiophene-3-carboxamide exhibit notable biological activities, particularly as antiviral agents. Key findings include:

- Antiviral Activity : Compounds related to this compound have been shown to inhibit ribonuclease H associated with HIV, with some exhibiting nanomolar inhibitory activity. This suggests potential therapeutic applications in HIV treatment .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines, such as HepG2 (liver cancer). Notably, specific compounds showed IC50 values ranging from 1.38 to 3.21 μM, indicating strong potential as anticancer agents .

- Mechanisms of Action : The mechanisms underlying the cytotoxic effects include induction of apoptosis through modulation of key proteins involved in cell survival and death pathways. For instance, compound 9 from a related study increased levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic proteins (Bcl-2) .

Antiviral Studies

A study focusing on cycloheptathiophene-3-carboxamide derivatives revealed that compounds analogous to this compound displayed significant inhibition of HIV RNase H. The most potent compound exhibited an IC50 value of 0.84 μM, demonstrating the importance of structural modifications in enhancing antiviral activity .

Cytotoxicity and Apoptosis

In a comprehensive evaluation of various thiophene derivatives' cytotoxicity:

- Compound 9 was identified as particularly effective against HepG2 cells.

- Flow cytometry analyses indicated that treatment with this compound led to G2/M phase arrest in the cell cycle.

- The apoptotic pathway was activated through increased expression of p53 and Bax while downregulating Bcl-2 levels, further confirming its potential as an anticancer agent .

Data Tables

| Compound | IC50 (μM) | Mechanism of Action | Target |

|---|---|---|---|

| Compound 9 | 1.38 - 3.21 | Induces apoptosis | HepG2 cells |

| Compound 33 | 0.84 | Inhibits HIV RNase H | HIV |

Case Studies

- HIV Inhibition : A series of experiments demonstrated the effectiveness of various thiophene derivatives against HIV RNase H. The structure-activity relationship indicated that specific substituents significantly enhanced antiviral potency.

- Cancer Cell Line Studies : Research involving HepG2 cells showed that several synthesized compounds not only inhibited cell proliferation but also induced apoptosis through specific molecular pathways.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2,4-dimethoxybenzamido)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Thiophene Core Formation : The Gewald reaction is widely used to construct the thiophene ring via condensation of ketones with cyanoacetates and sulfur .

- Acylation : The 2,4-dimethoxybenzamido group is introduced via nucleophilic acyl substitution using 2,4-dimethoxybenzoyl chloride under anhydrous conditions, often in solvents like DMF or dichloromethane with a base (e.g., triethylamine) .

- Carboxamide Functionalization : Hydrolysis of ester intermediates followed by amidation with ammonia or amines yields the carboxamide group . Key optimization parameters include reaction temperature (often 0–5°C for acylation) and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxybenzamido, thiophene protons at δ 7.0–7.3 ppm) and confirm substituent positions .

- HRMS : Validates molecular weight (e.g., [M+H] expected for CHNOS: 345.0912) .

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm for amides, C-O-C stretches for methoxy groups at ~1250 cm) .

Q. What preliminary biological activities are associated with thiophene-3-carboxamide derivatives?

Similar compounds exhibit:

- Antimicrobial Activity : MIC values ranging from 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption or enzyme inhibition .

- Anticancer Potential : IC values of 10–50 µM against HepG2 and MCF-7 cell lines, linked to apoptosis induction via caspase-3 activation .

- Allosteric Modulation : Cycloheptathiophene analogs inhibit HIV-1 ribonuclease H (IC ~2 µM) through binding to hydrophobic pockets .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2,4-dimethoxybenzamido group?

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction homogeneity .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .

- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of benzoyl chloride) .

- Workup Strategies : Precipitation in ice/water followed by recrystallization (e.g., ethanol) improves purity (yield: 40–60%) .

Q. How do structural modifications (e.g., methoxy vs. sulfonyl groups) impact bioactivity?

- Methoxy Groups : Enhance solubility and π-π stacking with aromatic residues in target proteins (e.g., HIV-1 RNase H), improving binding affinity .

- Sulfonyl Groups : Increase hydrophilicity and hydrogen-bonding capacity, as seen in analogs with IC values 2–5x lower than methoxy derivatives .

- Substituent Position : 2,4-Dimethoxy substitution shows superior activity over 3,4-dimethoxy in antimicrobial assays, likely due to steric and electronic effects .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., MTT assay) to minimize variability .

- SAR Analysis : Compare logP, polar surface area, and hydrogen-bond donor/acceptor counts to correlate structural features with activity trends .

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to validate target engagement (e.g., binding to RNase H) .

Q. What computational methods aid in predicting the compound’s mechanism of action?

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., RNase H active site) to identify key residues (e.g., His539, Asp549) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or binding energetics .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to prioritize stable conformers .

Methodological Considerations

- Purity Assurance : HPLC (C18 column, MeCN/HO gradient) achieves >95% purity; residual solvents quantified via GC-MS .

- Bioactivity Validation : Dose-response curves (3–4 replicates) with positive controls (e.g., doxorubicin for cytotoxicity) ensure reproducibility .

- Data Reporting : Include full spectral data (NMR, HRMS) in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.